
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) is a complex organophosphorus compound with the molecular formula C39H28F6O2P2. This compound is known for its unique structural features, which include a perfluoropropane core and diphenylphosphine oxide groups. It is utilized in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of perfluoropropane derivatives with diphenylphosphine oxide. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include perfluoropropane-2,2-diyl derivatives and diphenylphosphine oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels required for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl derivatives with additional oxygen atoms, while reduction can produce simpler phosphine oxide compounds.
Applications De Recherche Scientifique
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism by which ((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine): Similar in structure but lacks the oxide groups.
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine sulfide): Contains sulfide groups instead of oxide groups.
Uniqueness
((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) is unique due to its combination of perfluoropropane core and diphenylphosphine oxide groups, which confer specific chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propriétés
Formule moléculaire |
C39H28F6O2P2 |
|---|---|
Poids moléculaire |
704.6 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-4-[2-(4-diphenylphosphorylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C39H28F6O2P2/c40-38(41,42)37(39(43,44)45,29-21-25-35(26-22-29)48(46,31-13-5-1-6-14-31)32-15-7-2-8-16-32)30-23-27-36(28-24-30)49(47,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H |
Clé InChI |
PZQGCTLPVUJZRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


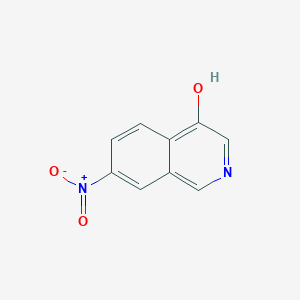
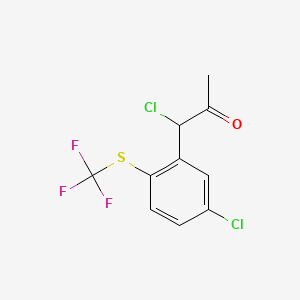

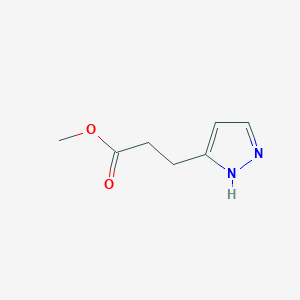
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]hexanoic acid](/img/structure/B14034756.png)



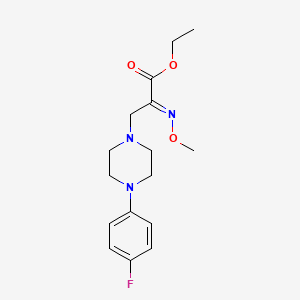
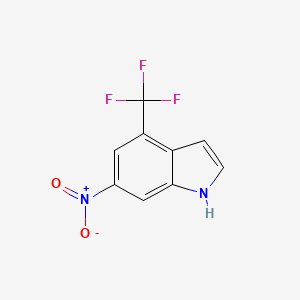
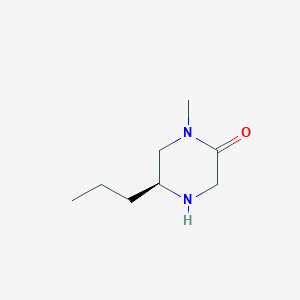


![copper;2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene](/img/structure/B14034799.png)
